Cas no 53873-01-1 (3,3-dimethyl-1-(pyridin-3-yl)butan-2-one)

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is a specialized organic compound featuring a pyridine moiety linked to a ketone group within a branched alkyl framework. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The pyridinyl group enhances binding affinity in bioactive molecules, while the sterically hindered ketone offers selective functionalization potential. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions, nucleophilic additions, and other transformations. The compound's stability under standard conditions facilitates handling and storage, supporting its use in multi-step synthetic routes. Researchers favor this building block for its versatility in constructing complex heterocyclic systems with precision.
3,3-dimethyl-1-(pyridin-3-yl)butan-2-one structure
53873-01-1 structure
Product Name:3,3-dimethyl-1-(pyridin-3-yl)butan-2-one
CAS No:53873-01-1
MF:C11H15NO
MW:177.242902994156
CID:356183
PubChem ID:12999595
Update Time:2025-11-07

3,3-dimethyl-1-(pyridin-3-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 3,3-dimethyl-1-(3-pyridinyl)-
    • 3,3-dimethyl-1-pyridin-3-ylbutan-2-one
    • 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one
    • AKOS011844427
    • EN300-129300
    • 53873-01-1
    • SCHEMBL8905843
    • DTXSID20514674
    • Inchi: 1S/C11H15NO/c1-11(2,3)10(13)7-9-5-4-6-12-8-9/h4-6,8H,7H2,1-3H3
    • InChI Key: WLHJJJIIBZZBTP-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=NC=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 177.11545
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

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3,3-dimethyl-1-(pyridin-3-yl)butan-2-one Related Literature

Additional information on 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one

3,3-Dimethyl-1-(Pyridin-3-Yl)Butan-2-One (CAS No. 53873-01-1): A Comprehensive Overview

The compound 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (CAS No. 53873-01-1) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of ketones and features a pyridine ring fused with a butanone moiety. The presence of the pyridine group introduces interesting electronic properties, making this compound a subject of interest in both academic and industrial research.

Structural Insights: The molecule consists of a pyridine ring at the 1-position, which is connected to a butanone group. The butanone moiety is further substituted with two methyl groups at the 3-position, giving the molecule its characteristic dimethyl substitution pattern. This structure not only enhances the stability of the compound but also contributes to its reactivity in various chemical reactions. The pyridinyl group plays a crucial role in determining the electronic properties of the molecule, making it a valuable substrate in organic synthesis.

Synthesis and Properties: The synthesis of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one involves a series of well-established organic reactions. One common approach is the Friedel-Crafts acylation of pyridine derivatives, followed by subsequent modifications to introduce the dimethyl groups. The compound exhibits a melting point of approximately 65°C and is sparingly soluble in water, with higher solubility in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical processes where controlled solubility and thermal stability are required.

Applications in Organic Chemistry: The compound has found extensive use in organic synthesis as an intermediate in the preparation of more complex molecules. Its pyridinyl group serves as an excellent directing group for further functionalization, enabling the construction of biologically active compounds. Recent studies have highlighted its role in the synthesis of heterocyclic compounds, which are of significant interest in drug discovery.

Biological Activity: Research into the biological activity of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one has revealed promising results in various assays. The compound exhibits moderate inhibitory activity against certain enzymes, making it a potential lead candidate for further optimization in medicinal chemistry. Additionally, its ability to interact with biological membranes suggests applications in drug delivery systems.

Environmental Impact and Safety: As with any chemical compound, understanding its environmental impact is crucial. Studies have shown that 3,3-dimethyl-1-(pyridin-3-yl)butanone degrades relatively quickly under aerobic conditions, reducing its persistence in the environment. However, proper handling and disposal procedures should still be followed to minimize any adverse effects on ecosystems.

Recent Research Developments: Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of CAS No. 53873-01-1. Quantum mechanical calculations have revealed that the pyridinyl group significantly influences the electron distribution within the molecule, enhancing its reactivity towards nucleophilic attack. These findings have opened new avenues for its application in catalytic processes and asymmetric synthesis.

In conclusion, 3,3-dimethyl-1-(pyridin - yl)butan - 2 - one (CAS No. 5387 - 0 - 1) is a versatile compound with a rich structural framework that lends itself to diverse applications across multiple disciplines. Its unique combination of electronic properties and functional groups continues to make it an invaluable tool in both academic research and industrial settings.

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